molecular formula C8H10ClF2NO B1532580 4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride CAS No. 1258639-91-6

4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride

Cat. No.: B1532580
CAS No.: 1258639-91-6
M. Wt: 209.62 g/mol
InChI Key: JHKQKOYAVFSDAO-UHFFFAOYSA-N
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Description

“4-(2-Aminoethoxy)benzonitrile hydrochloride” is a compound that is structurally similar to “4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride”. It is a powder with a molecular weight of 198.65 .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported. For instance, the synthesis of “2-(2-aminoethoxy)ethanol” involves the addition of organometallic reagents to boranes .


Molecular Structure Analysis

The molecular structure of “4-(2-Aminoethoxy)benzonitrile hydrochloride” includes a benzonitrile group attached to an aminoethoxy group .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, compounds with similar structures have been used in cross-coupling reactions .


Physical and Chemical Properties Analysis

“4-(2-Aminoethoxy)benzonitrile hydrochloride” is a powder with a melting point of 274-275 degrees Celsius .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Difluorobenzene derivatives serve as critical intermediates in organic synthesis, including the synthesis of pharmaceuticals. For example, 2,4-dichlorofluorobenzene is used as an important organic intermediate for synthesizing ciprofloxacin, a broad-spectrum antibiotic. The research indicates an ongoing effort to optimize the synthesis routes for such intermediates, ensuring safer processes and higher yields (Xiao You-jun, 2008), (Wang Guo-xi, 2004).

Development of Novel Compounds

Research on difluorobenzene derivatives has led to the discovery of novel compounds with potential applications in various domains, including materials science and medicinal chemistry. For instance, the synthesis of 4-substituted benzodifuroxans has been explored for their unique structural and electronic properties, highlighting the versatility of fluorinated compounds in designing new materials and active molecules (C. Jovené et al., 2016).

Environmental and Industrial Applications

The study of chemical reactions involving difluorobenzene derivatives also has implications for environmental and industrial applications. For example, the development of methods for the synthesis of fluorinated benzenes, including those with difluoro substitutions, can contribute to the creation of more efficient and less polluting industrial processes. This research area includes exploring new catalytic systems and reaction conditions to improve the efficiency and selectivity of fluorination reactions (S. Pike, Mark R. Crimmin, Adrian B. Chaplin, 2017).

Safety and Hazards

The safety data sheet for a similar compound, “2-(2-Aminoethoxy)ethanol”, indicates that it may cause skin and eye irritation, and may be harmful if swallowed .

Future Directions

Future research could focus on the synthesis and characterization of “4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride” and similar compounds, as well as their potential applications in various fields .

Biochemical Analysis

Biochemical Properties

4-(2-Aminoethoxy)-1,2-difluorobenzene hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cystathionine beta-lyase and cystathionine gamma-lyase, with inhibition constants (Kis) of 1.1 and 10.5 µM, respectively . These interactions suggest that this compound can modulate the activity of these enzymes, thereby influencing biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit ethylene production in maize root tips, affecting root elongation . This indicates that this compound can alter cellular processes by modulating key signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits ethylene biosynthesis by blocking the activity of both ACC synthases and ACC oxidases . This inhibition leads to reduced ethylene-mediated changes in plant growth and development, demonstrating the compound’s ability to modulate molecular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, it has been used to delay the ripening of fruits by inhibiting ethylene biosynthesis . This suggests that this compound can have prolonged effects in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits ethylene production without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as ACC synthases and ACC oxidases, influencing ethylene biosynthesis . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in regulating metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation. For instance, it has been observed to accumulate in plant tissues, where it inhibits ethylene production . This indicates that the compound’s transport and distribution are critical for its biochemical activity.

Properties

IUPAC Name

2-(3,4-difluorophenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c9-7-2-1-6(5-8(7)10)12-4-3-11;/h1-2,5H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKQKOYAVFSDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCN)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258639-91-6
Record name Ethanamine, 2-(3,4-difluorophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258639-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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